Topological Polar Surface Area (TPSA): Permeability Advantage Over Unsubstituted Benzimidazole
Azeto[1,2-a]benzimidazole exhibits a TPSA of 17.8 Ų, which is substantially lower than that of unsubstituted benzimidazole (28.7 Ų) [1][2]. This 38% reduction in polar surface area is consistent with improved passive membrane permeation and blood-brain barrier penetration potential [1]. The difference arises from the constrained geometry of the fused azetidine ring, which limits solvent-accessible polar surface compared to the freely rotating imidazole N–H in benzimidazole.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 17.8 Ų |
| Comparator Or Baseline | 1H-Benzimidazole (CAS 51-17-2): 28.7 Ų |
| Quantified Difference | -10.9 Ų (38% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
A TPSA below 60 Ų is predictive of good oral absorption; the 38% lower TPSA of azeto[1,2-a]benzimidazole relative to benzimidazole suggests superior membrane permeability, which is a key differentiator when selecting the core scaffold for lead optimization programs requiring cellular or CNS penetration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary: Azeto[1,2-A]benzimidazole, CID 45078389. TPSA = 17.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/Azeto_1_2-A_benzimidazole (accessed April 2026). View Source
- [2] PubChem Compound Summary: 1H-Benzimidazole, CID 5798. TPSA = 28.7 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzimidazole (accessed April 2026). View Source
